![molecular formula C22H22O2 B12550760 1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) CAS No. 143522-20-7](/img/structure/B12550760.png)
1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methyleneoxy) core with two 4-methylbenzene groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) typically involves the reaction between 1,3-bis(bromomethyl)benzene and 4-methylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol/water solution, which facilitates the formation of the desired product through nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes and the products formed.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-methylbenzene): Similar structure but with a 1,4-phenylenebis(methyleneoxy) core.
1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-chlorobenzene): Similar structure but with 4-chlorobenzene groups instead of 4-methylbenzene.
Uniqueness
1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) is unique due to its specific substitution pattern and the presence of 4-methylbenzene groups. This gives it distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
143522-20-7 |
|---|---|
Fórmula molecular |
C22H22O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1,3-bis[(4-methylphenoxy)methyl]benzene |
InChI |
InChI=1S/C22H22O2/c1-17-6-10-21(11-7-17)23-15-19-4-3-5-20(14-19)16-24-22-12-8-18(2)9-13-22/h3-14H,15-16H2,1-2H3 |
Clave InChI |
UHKIBCJGDYEUQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC2=CC(=CC=C2)COC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
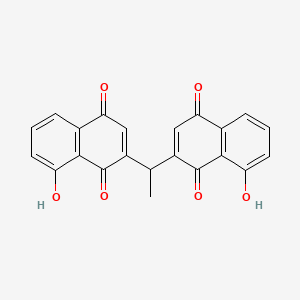
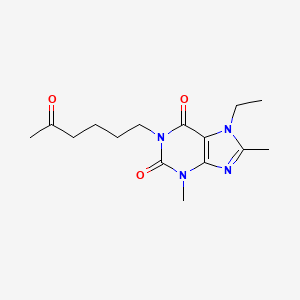
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
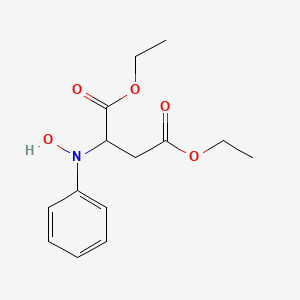
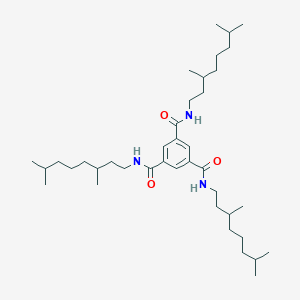
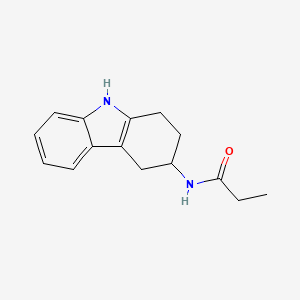
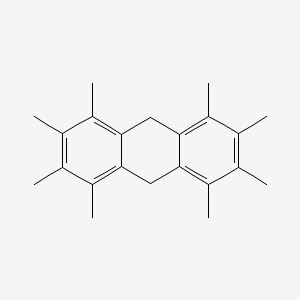
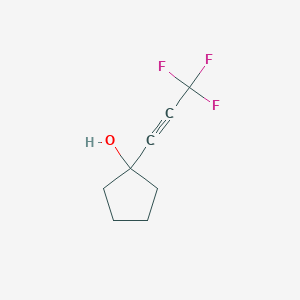
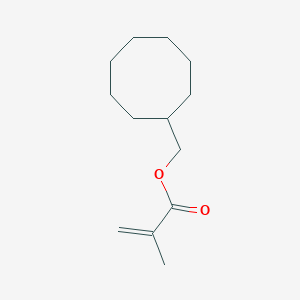
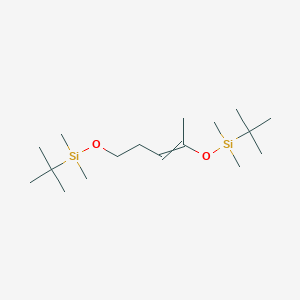

![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)

